2-(4-METHANESULFONYLPIPERAZIN-1-YL)-N-[2-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE
Overview
Description
2-(4-Methanesulfonylpiperazin-1-yl)-N-[2-(trifluoromethyl)phenyl]acetamide is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of a methanesulfonylpiperazine moiety and a trifluoromethylphenyl group, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methanesulfonylpiperazin-1-yl)-N-[2-(trifluoromethyl)phenyl]acetamide typically involves the following steps:
Formation of Methanesulfonylpiperazine: The starting material, piperazine, is reacted with methanesulfonyl chloride in the presence of a base such as triethylamine to form methanesulfonylpiperazine.
Acylation Reaction: The methanesulfonylpiperazine is then acylated with 2-(trifluoromethyl)phenylacetyl chloride in the presence of a base such as pyridine to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(4-Methanesulfonylpiperazin-1-yl)-N-[2-(trifluoromethyl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The methanesulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to form secondary amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Secondary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-Methanesulfonylpiperazin-1-yl)-N-[2-(trifluoromethyl)phenyl]acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(4-methanesulfonylpiperazin-1-yl)-N-[2-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The methanesulfonylpiperazine moiety may act as a pharmacophore, binding to the active site of enzymes and modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Methanesulfonylpiperazin-1-yl)ethan-1-ol
- 2-(4-Methanesulfonylpiperazin-1-yl)ethan-1-amine dihydrochloride
- 4-Bromo-2-[(4-methanesulfonylpiperazin-1-yl)methyl]phenol
Uniqueness
2-(4-Methanesulfonylpiperazin-1-yl)-N-[2-(trifluoromethyl)phenyl]acetamide is unique due to the presence of both the methanesulfonylpiperazine and trifluoromethylphenyl groups, which confer distinct chemical and biological properties. The trifluoromethyl group, in particular, enhances the compound’s stability and lipophilicity, making it a valuable scaffold for drug development.
Properties
IUPAC Name |
2-(4-methylsulfonylpiperazin-1-yl)-N-[2-(trifluoromethyl)phenyl]acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18F3N3O3S/c1-24(22,23)20-8-6-19(7-9-20)10-13(21)18-12-5-3-2-4-11(12)14(15,16)17/h2-5H,6-10H2,1H3,(H,18,21) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRYXJNVJJLLZER-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCN(CC1)CC(=O)NC2=CC=CC=C2C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18F3N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.37 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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